molecular formula C15H11ClFN B8330030 2-(3-Chloro-4-fluorophenyl)-1-methylindole

2-(3-Chloro-4-fluorophenyl)-1-methylindole

Cat. No.: B8330030
M. Wt: 259.70 g/mol
InChI Key: RUILXKBNUJJLFR-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of an indole core substituted with a 3-chloro-4-fluoro-phenyl group at the 2-position and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-1-methylindole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and indole.

    Acetylation: 3-chloro-4-fluoroaniline is acetylated using acetic anhydride to form N-acetyl-3-chloro-4-fluoroaniline.

    Nitration: The acetylated product is then nitrated using nitric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting amine undergoes cyclization with indole under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-1-methylindole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-fluorophenyl)-1-methylindole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H11ClFN

Molecular Weight

259.70 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H11ClFN/c1-18-14-5-3-2-4-10(14)9-15(18)11-6-7-13(17)12(16)8-11/h2-9H,1H3

InChI Key

RUILXKBNUJJLFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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